

# Spectroscopic Data and Analysis of 1,2-Diethylhydrazine: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Diethylhydrazine

Cat. No.: B154525

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for **1,2-diethylhydrazine**. Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is based on established principles of NMR spectroscopy and predictive modeling. This document also outlines a comprehensive experimental protocol for the acquisition of such data, intended to serve as a practical reference for researchers in the field.

## Predicted NMR Spectral Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **1,2-diethylhydrazine**. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the chemical shifts, splitting patterns, and coupling constants.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **1,2-Diethylhydrazine**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH <sub>3</sub> (Methyl)	1.1 - 1.3	Triplet	7.2
-CH <sub>2</sub> - (Methylene)	2.6 - 2.8	Quartet	7.2
-NH- (Amine)	3.5 - 4.5	Broad Singlet	-

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **1,2-Diethylhydrazine**

Carbon	Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub> (Methyl)	13 - 16
-CH <sub>2</sub> - (Methylene)	45 - 50

## Experimental Protocol for NMR Spectroscopy

The following protocol provides a standardized methodology for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra of **1,2-diethylhydrazine** or its salts.

### 1. Sample Preparation:

- For **1,2-Diethylhydrazine** Dihydrochloride: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D<sub>2</sub>O) or Methanol-d<sub>4</sub> (CD<sub>3</sub>OD)).
- For **1,2-Diethylhydrazine** (Free Base): Dissolve approximately 10-20 mg of the compound in a suitable deuterated aprotic solvent (e.g., Chloroform-d (CDCl<sub>3</sub>) or Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>)).
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d<sub>4</sub> acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

## 2. NMR Spectrometer Setup:

- Instrument: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for optimal resolution.
- Probe: A standard broadband or inverse-detection probe.
- Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

## 3. $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).
- Spectral Width: Approximately 10-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum.

## 4. $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' in Bruker terminology) to obtain singlet peaks for all carbon atoms.
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Apply a Fourier transform and phase correct the spectrum.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectral data of **1,2-diethylhydrazine**.

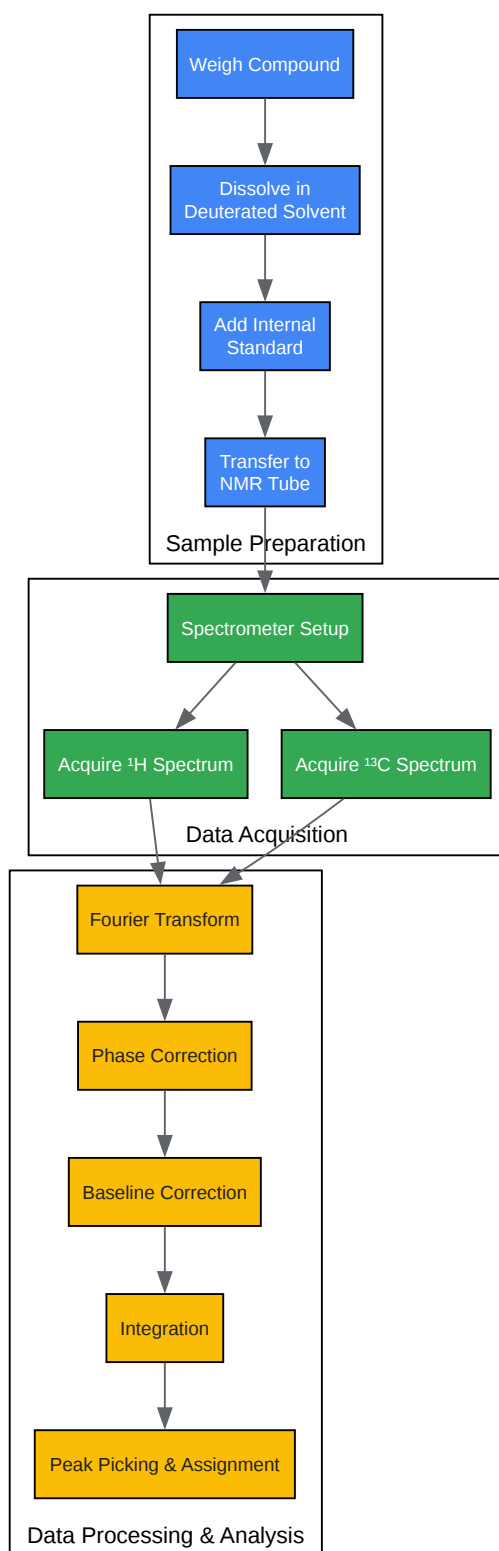


Figure 1. General Workflow for NMR Spectral Analysis

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